3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione
Description
3-Methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative characterized by a 1-naphthylmethyl group at position 7, a 3-methyl substituent on the purine core, and an (E)-configured hydrazino side chain bearing a phenylethylidene moiety at position 6.
Properties
CAS No. |
478252-60-7 |
|---|---|
Molecular Formula |
C25H22N6O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-methyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C25H22N6O2/c1-16(17-9-4-3-5-10-17)28-29-24-26-22-21(23(32)27-25(33)30(22)2)31(24)15-19-13-8-12-18-11-6-7-14-20(18)19/h3-14H,15H2,1-2H3,(H,26,29)(H,27,32,33)/b28-16+ |
InChI Key |
WTQZPPPVZNRFFC-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C)/C5=CC=CC=C5 |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. The process starts with the preparation of the core purine structure, followed by the introduction of the naphthylmethyl and phenylethylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-7-(1-naphthylmethyl)-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully understand the molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs (Figure 1):
Figure 1 : Structural variations influence bioactivity and physicochemical properties.
Impact of Substituents on Bioactivity
Substitution with 2-methoxyethyl () or octyl chains () may reduce steric hindrance but decrease affinity for hydrophobic kinase pockets .
Hydrazino Side Chain (Position 8): The (E)-phenylethylidene group in the target compound provides rigidity and planar geometry, favoring interactions with aromatic residues in kinase ATP-binding sites. Hydroxyphenylethylidene (–4) could confer solubility via hydrogen bonding but may reduce metabolic stability .
Stereochemical Considerations: The (E)-configuration of the hydrazino group (target compound, –5) is critical for maintaining optimal spatial alignment with kinase domains. (Z)-isomers () are less potent due to distorted geometry .
Pharmacological Profiles
- PDK1/IRAK-4 Inhibition: Analogs with 4-methylbenzylidene () and 3-nitrophenylethylidene () groups exhibit nanomolar IC₅₀ values, suggesting the target compound may share similar potency .
- Solubility and Bioavailability : Compounds with polar substituents (e.g., hydroxyl or methoxy groups) show improved aqueous solubility but shorter half-lives due to rapid Phase II metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
